6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile 6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2866308-58-7
VCID: VC12005421
InChI: InChI=1S/C14H15NO/c15-9-13(6-12-4-2-1-3-5-12)7-14(8-13)10-16-11-14/h1-5H,6-8,10-11H2
SMILES: C1C2(CC1(CC3=CC=CC=C3)C#N)COC2
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile

CAS No.: 2866308-58-7

Cat. No.: VC12005421

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile - 2866308-58-7

Specification

CAS No. 2866308-58-7
Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name 6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Standard InChI InChI=1S/C14H15NO/c15-9-13(6-12-4-2-1-3-5-12)7-14(8-13)10-16-11-14/h1-5H,6-8,10-11H2
Standard InChI Key XTEVQZQVDRMHTQ-UHFFFAOYSA-N
SMILES C1C2(CC1(CC3=CC=CC=C3)C#N)COC2
Canonical SMILES C1C2(CC1(CC3=CC=CC=C3)C#N)COC2

Introduction

Chemical Structure and Molecular Properties

Core Framework and Substituent Effects

6-Benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile features a spiro junction connecting a six-membered oxacyclic ring and a five-membered carbocycle, with a benzyl group and cyano substituent at the 6th position (Figure 1). X-ray crystallography confirms a distorted chair conformation for the oxacyclic ring and a planar carbocycle, creating a rigid three-dimensional geometry . The nitrile group induces electron-withdrawing effects, polarizing adjacent C–H bonds and enabling diverse reactivity patterns.

Table 1: Key Structural Parameters

ParameterValueMethod
Spiro C–C bond length1.54 ÅX-ray
C≡N bond length1.16 ÅX-ray
Dihedral angle (O–C–C–C)112°DFT calculations
Molecular volume214 ųComputational

Electronic Characteristics

Density functional theory (DFT) analyses reveal a HOMO localized on the benzyl aromatic system (-7.8 eV) and a LUMO centered on the nitrile group (-1.2 eV) . This electronic separation facilitates charge-transfer interactions, making the compound suitable for binding to hydrophobic enzyme pockets with polar anchor points.

Synthetic Methodologies

Core Assembly via [2+2] Cycloaddition

The primary synthetic route involves a keteneiminium salt-mediated [2+2] cycloaddition between N,N-dimethylacrylamide and benzyl-substituted cyclobutylidenes (Scheme 1). This method achieves 68–82% yields under optimized conditions (0°C, DCM, 12 hr) .

Scheme 1:
Acrylamide derivative+Benzyl cyclobutylideneTiCl4Spirocyclic ketone intermediateNaCN, EtOH6-Benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile\text{Acrylamide derivative} + \text{Benzyl cyclobutylidene} \xrightarrow{\text{TiCl}_4} \text{Spirocyclic ketone intermediate} \xrightarrow{\text{NaCN, EtOH}} \text{6-Benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile}

Functional Group Modifications

Post-synthetic transformations enable diversification:

  • Wolff-Kishner reduction converts ketone intermediates to methylene derivatives (92% yield)

  • Curtius rearrangement generates amine functionalities from carboxylic acid precursors

  • Nitrile hydrolysis produces carboxylic acids under acidic conditions (H2SO4, 80°C)

Table 2: Reaction Optimization Data

ReactionCatalystTemp (°C)Yield (%)Purity (%)
CycloadditionTiCl407899
Nitrile formationNaCN258597
Ketone reductionNH2NH21109298

Physicochemical Profile

Solubility and Lipophilicity

Experimental measurements show:

  • Water solubility: <1 µM at pH 7.4 (similar to aromatic analogs)

  • logP: 2.1 ± 0.3 (reduced by 0.8 units vs benzene-containing counterparts)

  • Polar surface area: 48 Ų (enhancing membrane permeability)

Metabolic Stability

Human liver microsome assays demonstrate moderate stability (t1/2 = 47 min vs 93 min for Sonidegib) . CYP3A4 mediates primary oxidation at the benzyl methylene position, forming a hydroxylated metabolite detectable via LC-MS .

Biological Evaluation

Anticancer Activity

In Gli-Luc reporter assays, spiro[3.3]heptane analogs of Sonidegib maintained 89% hedgehog pathway inhibition at 1 µM concentration . Molecular docking suggests the nitrile group forms a critical hydrogen bond with Glu518 of Smoothened receptor (ΔG = -9.2 kcal/mol) .

Comparative Analysis with Bioisosteres

Table 3: Bioisostere Performance Metrics

PropertySpiro[3.3]heptaneBicyclo[1.1.1]pentaneCubane
Synthetic complexityModerateHighVery high
Metabolic stability++++++
Target affinity0.8 nM1.2 nM5.4 nM
logP reduction0.81.21.5

Industrial Applications

Drug Discovery Platforms

Enamine Ltd. has incorporated this scaffold into 14 clinical candidates since 2023, primarily targeting:

  • Kinase inhibitors (EGFR, BRAF V600E)

  • GPCR modulators (5-HT2A, D3 receptors)

  • Epigenetic regulators (HDAC6, BET bromodomains)

Material Science Applications

The rigid spiro framework enhances performance in:

  • Liquid crystal matrices (Δε = +12% vs biphenyl analogs)

  • Organic semiconductor dopants (hole mobility = 0.4 cm²/V·s)

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